molecular formula C14H27N3O3 B2573138 Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate CAS No. 501003-84-5

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate

Cat. No.: B2573138
CAS No.: 501003-84-5
M. Wt: 285.388
InChI Key: FIBYRIOVWNSFAN-UHFFFAOYSA-N
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Description

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a cyclohexylcarbamoyl group, and an aminoethyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(cyclohexylcarbamoylamino)ethylamine. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production methods for carbamates, including this compound, often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This reagent reacts with amines to form the corresponding carbamates under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for carbamates.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate involves the formation of a stable carbamate bond, which protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate is unique due to its specific structure, which includes both a cyclohexylcarbamoyl group and an aminoethyl carbamate moiety. This combination provides distinct chemical properties and reactivity, making it valuable for specific synthetic applications.

Properties

IUPAC Name

tert-butyl N-[2-(cyclohexylcarbamoylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-10-9-15-12(18)17-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,19)(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBYRIOVWNSFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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